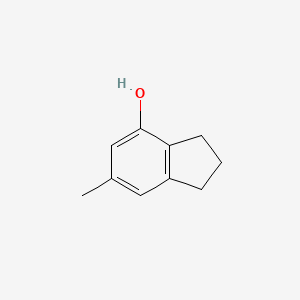

6-Methylindan-4-ol

Description

6-Methylindan-4-ol is a bicyclic organic compound consisting of an indane backbone (a benzene ring fused to a cyclopentane ring) with a methyl group at the 6-position and a hydroxyl group at the 4-position. The evidence instead includes related compounds such as pyrimidinols, alkenols, and heterocyclic derivatives, which will be discussed in this comparative analysis.

Properties

CAS No. |

20294-32-0 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

6-methyl-2,3-dihydro-1H-inden-4-ol |

InChI |

InChI=1S/C10H12O/c1-7-5-8-3-2-4-9(8)10(11)6-7/h5-6,11H,2-4H2,1H3 |

InChI Key |

ZYSDYEFSMQZMQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCC2)C(=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinols

Pyrimidinols, such as 6-Methyl-2-(methylthio)pyrimidin-4-ol () and 4-Amino-2-(methylthio)-6-pyrimidinol (), are heterocyclic compounds with a hydroxyl group on a pyrimidine ring. Key comparisons include:

Pyrimidinols are often optimized for solubility and bioactivity through substitutions, contrasting with indanols, which may prioritize stereochemical rigidity.

Aliphatic Alcohols

Compounds like (E)-6-Methylhept-4-en-1-ol () and 6-Methyl-6-hepten-4-yn-2-ol () are unsaturated aliphatic alcohols. These differ from 6-Methylindan-4-ol in backbone structure but share hydroxyl and methyl functional groups:

Aliphatic alcohols generally exhibit higher volatility and lower thermal stability compared to bicyclic indanols.

Key Research Findings

- Synthetic Accessibility: Pyrimidinols (e.g., ) are often synthesized via cyclocondensation reactions, while alkenols () require olefin metathesis or Grignard additions .

- Biological Activity: Pyrimidinols with amino groups () show enhanced antimicrobial activity due to improved hydrogen bonding , a feature absent in methyl-substituted variants ().

- Physicochemical Properties : Aliphatic alcohols () have lower boiling points (~180–220°C) compared to bicyclic or aromatic alcohols, which often exceed 250°C due to increased molecular rigidity.

Limitations and Data Gaps

The provided evidence lacks direct information on this compound, limiting precise comparisons. Structural analogs like pyrimidinols and alkenols differ significantly in ring systems and applications. Further studies on indanol derivatives are needed to elucidate their unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.